molecular formula C14H12N2O3 B188100 N-(4-Methylphenyl)-4-nitrobenzamide CAS No. 6917-08-4

N-(4-Methylphenyl)-4-nitrobenzamide

Cat. No.: B188100
CAS No.: 6917-08-4
M. Wt: 256.26 g/mol
InChI Key: DGGPXDZCZMNNJB-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-4-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group (-NO2) and a methyl group (-CH3) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)-4-nitrobenzamide typically involves the acylation of 4-methyl-3-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

    Reduction: 4-Amino-N-(4-methylphenyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: 4-Nitro-N-(4-carboxyphenyl)benzamide.

Scientific Research Applications

N-(4-Methylphenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylphenyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(4-Methylphenyl)-4-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

    N-(4-Methylphenyl)-4-methoxybenzamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(4-Methylphenyl)-4-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

N-(4-methylphenyl)-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-2-6-12(7-3-10)15-14(17)11-4-8-13(9-5-11)16(18)19/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGPXDZCZMNNJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343727
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6917-08-4
Record name N-(4-Methylphenyl)-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using p-toluidine (1.19 g, 11.0 mmol) and 4-nitrobenzoic acid (1.77 g, 10.5 mmol), the procedure of Reference Example 16 was repeated to obtain 2.68 g (99.6%) of the title compound in the form of light yellow needle crystals.
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
1.77 g
Type
reactant
Reaction Step Two
Yield
99.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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